4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline
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Description
7-Azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a bridged heterocyclic nucleus found in certain alkaloids . It’s known for its presence in epibatidine, an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor . Epibatidine is known as one of the most potent acetylcholine nicotinic receptor agonists .
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid . This involves a Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 7-azabicyclo[2.2.1]heptane has been characterized as its hydrochloride salt, namely 7-azabicyclo[2.2.1]heptan-7-ium chloride . In the crystal, the cations are linked to the anions by N—H Cl hydrogen bonds, which generate [001] chains .Chemical Reactions Analysis
The base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its exact structure. For a related compound, ENDO-7-BOC-7-AZABICYCLO[2.2.1]HEPTAN-2-YL AMINE RACEMATE, it’s reported to be a pale-yellow to yellow-brown solid .Safety and Hazards
Future Directions
The future directions in the research and development of 7-azabicyclo[2.2.1]heptane derivatives could involve exploring their potential biological activities, given their presence in potent bioactive compounds like epibatidine . Further studies could also focus on developing more efficient synthesis methods .
Properties
IUPAC Name |
4-(7-azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3/c15-9-1-6-13-12(7-9)14(17-8-16-13)18-10-2-3-11(18)5-4-10/h1,6-8,10-11H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIROBWNMYQVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C3=NC=NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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